Benzene, 1,3,5-trimethyl-2-[[4-[(tribromomethyl)sulfonyl]phenyl]sulfonyl]-
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Overview
Description
Benzene, 1,3,5-trimethyl-2-[[4-[(tribromomethyl)sulfonyl]phenyl]sulfonyl]- is a complex organic compound characterized by its unique structure, which includes a benzene ring substituted with three methyl groups and a sulfonyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,3,5-trimethyl-2-[[4-[(tribromomethyl)sulfonyl]phenyl]sulfonyl]- typically involves multiple steps. One common method includes the bromination of 1,3,5-trimethylbenzene followed by sulfonation. The reaction conditions often require the use of strong acids and bases, as well as controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and sulfonation processes, utilizing advanced reactors and catalysts to optimize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzene, 1,3,5-trimethyl-2-[[4-[(tribromomethyl)sulfonyl]phenyl]sulfonyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids and other derivatives.
Reduction: Reduction reactions can lead to the formation of less oxidized products.
Substitution: Electrophilic aromatic substitution reactions are common, where the tribromomethyl group can be replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like iron(III) bromide for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions include various sulfonic acid derivatives, reduced benzene compounds, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Benzene, 1,3,5-trimethyl-2-[[4-[(tribromomethyl)sulfonyl]phenyl]sulfonyl]- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: This compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Benzene, 1,3,5-trimethyl-2-[[4-[(tribromomethyl)sulfonyl]phenyl]sulfonyl]- involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl groups can form strong interactions with active sites, leading to inhibition or activation of biological pathways. The tribromomethyl group can also participate in covalent bonding with target molecules, enhancing its efficacy in various applications.
Comparison with Similar Compounds
Similar Compounds
1,3,5-Trimethylbenzene: A simpler compound with three methyl groups on the benzene ring.
1,3,5-Tris(bromomethyl)benzene: Contains three bromomethyl groups on the benzene ring.
Benzene, 1,3,5-trimethyl-2-propyl-: A similar structure with a propyl group instead of the sulfonyl group.
Uniqueness
Benzene, 1,3,5-trimethyl-2-[[4-[(tribromomethyl)sulfonyl]phenyl]sulfonyl]- is unique due to the presence of both tribromomethyl and sulfonyl groups, which confer distinct chemical properties and reactivity. This combination allows for a wide range of applications and interactions that are not possible with simpler compounds.
Properties
CAS No. |
263339-82-8 |
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Molecular Formula |
C16H15Br3O4S2 |
Molecular Weight |
575.1 g/mol |
IUPAC Name |
1,3,5-trimethyl-2-[4-(tribromomethylsulfonyl)phenyl]sulfonylbenzene |
InChI |
InChI=1S/C16H15Br3O4S2/c1-10-8-11(2)15(12(3)9-10)24(20,21)13-4-6-14(7-5-13)25(22,23)16(17,18)19/h4-9H,1-3H3 |
InChI Key |
OBZZHCJCCORRTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)C2=CC=C(C=C2)S(=O)(=O)C(Br)(Br)Br)C |
Origin of Product |
United States |
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